Biotin-PEG5-NH-Boc
Overview
Description
Biotin-PEG5-NH-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Biotin-PEG5-NH-Boc can be used in the synthesis of a series of PROTACs . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Molecular Structure Analysis
The molecular formula of Biotin-PEG5-NH-Boc is C₂₇H₅₀N₄O₉S . Its molecular weight is 606.77 . The IUPAC name is tert-butyl N- [2- [2- [2- [2- [2- [2- [5- [ (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
Biotin-PEG5-NH-Boc contains biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of Biotin-PEG5-NH-Boc are closely related to its structure and composition . It has a molecular weight of 606.77 and a molecular formula of C₂₇H₅₀N₄O₉S . More detailed properties could not be found in the search results.Scientific Research Applications
PROTAC Linker
Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This linker can be used in the synthesis of a series of PROTACs .
Drug Development
In drug development, Biotin-PEG5-NH-Boc can be used to improve the solubility, stability, pharmacokinetics, and immunogenicity of various molecules, including drugs . The PEG part of the molecule enhances its biocompatibility and reduces its immunogenicity .
Protein Labeling
Biotin-PEG5-NH-Boc can be used to label proteins. The biotin part of the molecule forms a strong bond with the nitrogen atom of the lysine residue in proteins . This bond is stable and specific, and can be used to label proteins in various assays and applications .
Protein Purification
The biotin-lysine bond formed by Biotin-PEG5-NH-Boc can also be used to purify proteins. Proteins labeled with biotin can be captured by avidin or streptavidin, two proteins that bind specifically to biotin .
Protein Immobilization
Biotin-PEG5-NH-Boc can be used to immobilize proteins on various surfaces. This is useful in the development of biosensors, biochips, and other biotechnology applications .
High-throughput and Multiplexed Assays
Biotin-PEG5-NH-Boc can be used in various formats, such as biotinylated beads, plates, membranes, or microarrays, which can enable high-throughput and multiplexed assays .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPDJYPEFICFA-FIXSFTCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG5-NH-Boc |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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